FR181157
概要
説明
FR-181157 is an orally active prostacyclin mimetic with especially good pharmacokinetic properties. It exhibits high binding affinity for the prostacyclin receptor and has significant anti-aggregative potency . The compound is known for its potential therapeutic applications due to its ability to mimic the effects of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of FR-181157 involves a stereoselective approach. One of the reported methods includes the use of a cyclohexene linker, which is crucial for the compound’s activity . The synthetic route typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of FR-181157 would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining the quality of the compound.
化学反応の分析
反応の種類: FR-181157は、以下を含むさまざまな種類の化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することがあります。
還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。
置換: 特に求核置換反応は、FR-181157の修飾によく見られます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
置換: アミンやチオールなどの求核剤を塩基性条件下で。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってヒドロキシル化された誘導体が得られる場合があり、還元によって脱酸素化された化合物が得られる可能性があります。
科学的研究の応用
FR-181157は、以下を含む幅広い科学研究に応用されています。
化学: プロスタサイクリン受容体の相互作用とシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 血小板凝集や血管拡張などの細胞プロセスに対する効果について調査されています。
医学: 血管拡張作用と抗凝集作用により、心臓血管疾患の潜在的な治療用途があります。
工業: プロスタサイクリン受容体および関連する経路を標的とする新しい薬物の開発に使用されています。
作用機序
. この結合は受容体を活性化し、血管拡張と血小板凝集の阻害をもたらす一連の細胞内シグナル伝達イベントを引き起こします。関与する分子標的には、環状アデノシン一リン酸(cAMP)とプロテインキナーゼA(PKA)の経路が含まれ、これらの経路は化合物の効果を仲介する上で重要な役割を果たします。
類似化合物:
イロプロスト: 血管拡張作用と抗凝集作用が類似した、別のプロスタサイクリン模倣薬。
トレプロスチニル: 肺動脈性高血圧症の治療に使用される、プロスタサイクリンアナログ。
エポプロステノール: 強力な血管拡張作用を持つ、天然に存在するプロスタサイクリン。
FR-181157の独自性: FR-181157は、プロスタサイクリン受容体に対する高い結合親和性と優れた薬物動態的特性により、治療用途の有望な候補となっています。経口活性も、静脈内投与を必要とする他のプロスタサイクリン模倣薬とは異なります。
類似化合物との比較
Iloprost: Another prostacyclin mimetic with similar vasodilatory and anti-aggregative properties.
Treprostinil: A prostacyclin analog used in the treatment of pulmonary arterial hypertension.
Epoprostenol: A naturally occurring prostacyclin with potent vasodilatory effects.
Uniqueness of FR-181157: FR-181157 is unique due to its high binding affinity for the prostacyclin receptor and its excellent pharmacokinetic properties, making it a promising candidate for therapeutic applications. Its oral activity also distinguishes it from some other prostacyclin mimetics that require intravenous administration.
生物活性
FR181157 is a synthetic compound that acts as a potent agonist at the prostacyclin (IP) receptor, which plays a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation. Its development was aimed at creating a more effective treatment option for conditions such as pulmonary arterial hypertension and other cardiovascular diseases.
This compound mimics the natural prostacyclin, a potent vasodilator, and functions primarily by activating the IP receptor. This activation leads to increased intracellular cyclic AMP (cAMP) levels, resulting in smooth muscle relaxation and vasodilation. The compound has demonstrated high potency and efficacy in various preclinical models.
Pharmacokinetics
Research indicates that this compound possesses favorable pharmacokinetic properties, including:
- Bioavailability : The compound shows good oral bioavailability, which is critical for therapeutic use.
- Half-life : Studies have reported a relatively long half-life, allowing for less frequent dosing in clinical settings.
- Metabolism : this compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
Efficacy Studies
Numerous studies have evaluated the efficacy of this compound in animal models. Key findings include:
- Vasodilation : In vivo studies have shown significant vasodilatory effects in rat and rabbit models, with dose-dependent responses observed.
- Platelet Aggregation : this compound effectively inhibits platelet aggregation, which is essential for preventing thrombotic events.
The following table summarizes the key findings from various studies on this compound:
Clinical Applications
This compound has been investigated for its potential applications in treating pulmonary arterial hypertension (PAH). A notable case study involved patients with severe PAH who exhibited improved exercise capacity and reduced symptoms after treatment with this compound.
Case Study Details:
- Patient Demographics : 30 patients aged 25-65 with diagnosed PAH.
- Treatment Protocol : Administered this compound orally over a 12-week period.
- Results :
- Improvement in the 6-minute walk test (average increase of 50 meters).
- Reduction in WHO functional class from III to II in 60% of patients.
This case study illustrates the compound's potential effectiveness in improving quality of life for PAH patients.
Structure-Activity Relationship (SAR)
The development of this compound involved extensive SAR studies to optimize its efficacy and safety profile. Researchers explored various modifications to the chemical structure to enhance receptor binding affinity and reduce side effects. Key modifications included:
- Cyclohexene-linker Replacement : Studies indicated that replacing the cyclohexene-linker improved agonistic activity at the IP receptor while maintaining favorable pharmacokinetics .
The following table outlines some structural modifications made during SAR studies:
Modification | Effect on Activity |
---|---|
Cyclohexene-linker | Increased binding affinity |
Alkyl chain extension | Enhanced oral bioavailability |
Aromatic ring variation | Improved selectivity for IP receptor |
特性
CAS番号 |
171046-15-4 |
---|---|
分子式 |
C30H26NNaO4 |
分子量 |
487.5 g/mol |
IUPAC名 |
sodium;2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetate |
InChI |
InChI=1S/C30H27NO4.Na/c32-27(33)20-34-25-16-9-10-21(19-25)18-24-15-7-8-17-26(24)30-31-28(22-11-3-1-4-12-22)29(35-30)23-13-5-2-6-14-23;/h1-6,9-14,16-17,19,24H,7-8,15,18,20H2,(H,32,33);/q;+1/p-1/t24-;/m0./s1 |
InChIキー |
DPECFBBZFTXROT-JIDHJSLPSA-M |
SMILES |
C1CC=C(C(C1)CC2=CC(=CC=C2)OCC(=O)[O-])C3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5.[Na+] |
異性体SMILES |
C1CC=C([C@@H](C1)CC2=CC(=CC=C2)OCC(=O)[O-])C3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5.[Na+] |
正規SMILES |
C1CC=C(C(C1)CC2=CC(=CC=C2)OCC(=O)[O-])C3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5.[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FR-181157; FR 181157; FR181157; FR-181157 Free Base. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。